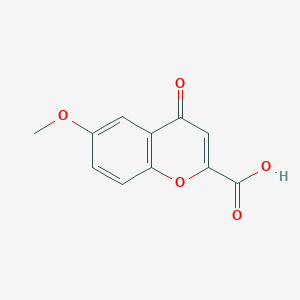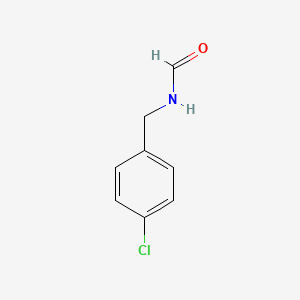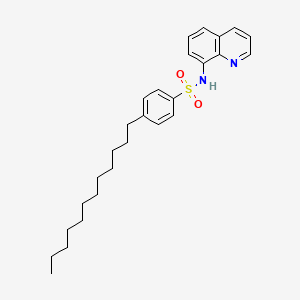![molecular formula C19H23N2+ B3057991 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline CAS No. 87004-02-2](/img/new.no-structure.jpg)
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline is a fascinating molecule due to its complex structure, which features both a pyridinium moiety and a conjugated butadiene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline typically involves multiple steps:
Formation of the Pyridinium Moiety: Starting with pyridine, alkylation with an ethylating agent such as ethyl iodide in the presence of a strong base (e.g., NaH) forms the 1-ethylpyridinium salt.
Synthesis of the Butadiene System: This step often involves the formation of a 1,3-diene through a Wittig reaction. For instance, treating a suitable aldehyde with a phosphonium ylide gives the desired diene.
Coupling of Components: The final step involves the coupling of the 1-ethylpyridinium salt with the butadiene system, typically under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods: In an industrial setting, the same basic principles apply, but reaction scales, reagent purity, and solvent recycling processes are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by agents such as m-chloroperbenzoic acid.
Reduction: Reduction can occur with agents like lithium aluminium hydride, leading to hydrogenation of the double bonds.
Substitution: The aromatic rings allow for electrophilic substitution reactions, such as nitration using nitric acid in sulfuric acid.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminium hydride, often in ether solvents.
Substitution: Electrophilic reagents like nitric acid for nitration, often requiring acidic conditions.
Major Products Formed: Major products depend on the specific reaction conditions but may include oxidized derivatives, reduced hydrogenated forms, and various substituted aromatic compounds.
Applications De Recherche Scientifique
The applications of 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline span several fields:
Chemistry: Used as a building block in organic synthesis, especially in the development of new materials.
Biology: Its interactions with biological molecules are studied to understand cellular processes.
Industry: Utilized in the synthesis of dyes, pigments, and other specialized materials due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The pyridinium moiety can engage in ionic interactions, while the conjugated diene system is involved in π-π stacking interactions. These interactions facilitate binding to proteins and nucleic acids, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures:
4-[(1E,3E)-4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline: Slightly different in substituent group, leading to altered binding affinities and reactivity.
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-3-yl)buta-1,3-dienyl]-N,N-dimethylaniline: Variation in positional isomerism, affecting its physical and chemical properties.
Its uniqueness lies in the precise arrangement of its functional groups, which confer specific reactivity and binding properties not seen in its analogs. This distinct combination of functional groups and structural arrangement makes it a compound of significant interest in scientific research and industrial applications.
Propriétés
Numéro CAS |
87004-02-2 |
|---|---|
Formule moléculaire |
C19H23N2+ |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H23N2/c1-4-21-15-13-18(14-16-21)8-6-5-7-17-9-11-19(12-10-17)20(2)3/h5-16H,4H2,1-3H3/q+1 |
Clé InChI |
ZLKWXZQZCOEHJJ-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C |
SMILES isomérique |
CC[N+]1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)N(C)C |
SMILES canonique |
CC[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057910.png)



![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)
![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)

![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)
![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)




